2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15173072
InChI: InChI=1S/C25H25N5O4S/c1-16-5-4-6-18(13-16)28-21(31)15-35-25-29-23-22(26-10-11-27-23)24(32)30(25)12-9-17-7-8-19(33-2)20(14-17)34-3/h4-8,10-11,13-14H,9,12,15H2,1-3H3,(H,28,31)
SMILES:
Molecular Formula: C25H25N5O4S
Molecular Weight: 491.6 g/mol

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

CAS No.:

Cat. No.: VC15173072

Molecular Formula: C25H25N5O4S

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide -

Specification

Molecular Formula C25H25N5O4S
Molecular Weight 491.6 g/mol
IUPAC Name 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C25H25N5O4S/c1-16-5-4-6-18(13-16)28-21(31)15-35-25-29-23-22(26-10-11-27-23)24(32)30(25)12-9-17-7-8-19(33-2)20(14-17)34-3/h4-8,10-11,13-14H,9,12,15H2,1-3H3,(H,28,31)
Standard InChI Key JGVROKWKROHHLX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC

Introduction

The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule belonging to the class of pteridines, which are heterocyclic compounds known for their bicyclic structure. Pteridines are of significant interest in medicinal chemistry due to their potential applications in developing pharmaceuticals that target various biological pathways.

Molecular Formula and Weight

Although specific details about the molecular formula and weight of this exact compound are not available, similar pteridine derivatives typically have molecular weights in the range of 400 to 500 g/mol, depending on their substituents.

Synthesis

The synthesis of such complex organic molecules typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize the synthesized compounds.

Potential Biological Applications

Pteridine derivatives, including this compound, are of interest in pharmacological studies due to their potential biological activity. Similar compounds have shown anti-inflammatory and anticancer properties by affecting cellular signaling pathways. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in metabolic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator